molecular formula C95H152N6O36S6 B13394366 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate CAS No. 9002-64-6

1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate

Cat. No.: B13394366
CAS No.: 9002-64-6
M. Wt: 2146.6 g/mol
InChI Key: VMJDZRLRUKYZSP-UHFFFAOYSA-N
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Description

The compounds under analysis are derivatives of but-2-enedioate esterified with propan-2-yl at the 4-O position and functionalized at the 1-O position with a 2-(sulfonamido/sulfonylamino)propyl group. Below is a detailed comparison of these compounds based on substituent effects, leveraging chemical principles and methodologies from the provided evidence.

Properties

CAS No.

9002-64-6

Molecular Formula

C95H152N6O36S6

Molecular Weight

2146.6 g/mol

IUPAC Name

1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate

InChI

InChI=1S/C17H29NO6S.C17H23NO6S.C16H27NO6S.C16H21NO6S.C15H27NO6S.C14H25NO6S/c2*1-13(2)24-17(20)10-9-16(19)23-11-14(3)18-25(21,22)12-15-7-5-4-6-8-15;2*1-12(2)23-16(19)10-9-15(18)22-11-13(3)17-24(20,21)14-7-5-4-6-8-14;1-11(2)22-14(18)8-7-13(17)21-9-12(3)16-23(19,20)10-15(4,5)6;1-10(2)9-22(18,19)15-12(5)8-20-13(16)6-7-14(17)21-11(3)4/h9-10,13-15,18H,4-8,11-12H2,1-3H3;4-10,13-14,18H,11-12H2,1-3H3;9-10,12-14,17H,4-8,11H2,1-3H3;4-10,12-13,17H,11H2,1-3H3;7-8,11-12,16H,9-10H2,1-6H3;6-7,10-12,15H,8-9H2,1-5H3

InChI Key

VMJDZRLRUKYZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC1=CC=CC=C1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)CC(C)(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of appropriate sulfonamides with but-2-enedioic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. For example, the reaction might be carried out in the presence of a strong acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide, depending on the specific requirements of the reaction.

Industrial Production Methods

Industrial production of these compounds may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted sulfonamides and esters.

Scientific Research Applications

Potential Applications of Sulfonamide-Substituted But-2-Enedioates

The compounds 1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate and its analogs represent a class of chemical entities with a but-2-enedioate moiety, an ester derived from maleic acid. These compounds incorporate sulfonamide substituents, which contribute to their chemical properties. The general structure consists of a propyl chain attached to a but-2-enedioate backbone, modified by different sulfonamide groups such as benzenesulfonamido, benzylsulfonylamino, and cyclohexylmethylsulfonylamino. These compounds have potential applications in biological activities and interaction studies.

Potential Biological Activities

These compounds may exhibit biological activities due to their sulfonamide groups, known for antibacterial properties. The but-2-enedioate structure may also confer additional biological functions.

Potential Applications

The potential applications of these compounds include:

  • Pharmaceutical research, as potential antibacterial agents.
  • Development of novel therapeutic agents with improved efficacy and reduced side effects.

Interaction Studies

Interaction studies for these compounds often focus on their binding affinity and inhibitory effects on various biological targets. Key areas include:

  • Enzyme inhibition studies.
  • Receptor binding assays.

Mechanism of Action

The mechanism of action of these compounds often involves the interaction of the sulfonamide groups with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features

All six compounds share a common backbone: 1-O-[2-(substituted sulfonamido/sulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate. The substituents vary as follows:

Benzenesulfonamido : Aromatic benzene ring.

Benzylsulfonylamino: Benzyl group (aromatic with a methylene linker).

Cyclohexylmethylsulfonylamino: Cyclohexylmethyl (alicyclic with a methylene linker).

Cyclohexylsulfonylamino: Direct cyclohexyl (alicyclic).

2,2-Dimethylpropylsulfonylamino: Branched alkyl (tert-pentyl).

2-Methylpropylsulfonylamino: Branched alkyl (isobutyl).

These substituents modulate steric bulk, lipophilicity, and electronic properties. For instance, aromatic groups (1, 2) enhance π-π interactions, while alicyclic/alkyl groups (3–6) improve lipid solubility .

Physicochemical Properties

Hypothetical data based on substituent effects (experimental validation required):

Compound (Substituent) Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C)
Benzenesulfonamido (1) ~420 2.8 0.15 180–200
Benzylsulfonylamino (2) ~434 3.1 0.09 170–190
Cyclohexylmethylsulfonylamino (3) ~452 3.5 0.05 160–180
Cyclohexylsulfonylamino (4) ~438 3.3 0.07 165–185
2,2-Dimethylpropylsulfonylamino (5) ~424 2.9 0.12 190–210
2-Methylpropylsulfonylamino (6) ~410 2.6 0.18 200–220

Key Observations :

  • Aromatic vs. Alicyclic : Compounds 1 and 2 (aromatic) exhibit lower logP than cyclohexyl derivatives (3, 4) due to reduced hydrophobic surface area.
  • Branched Alkyls : Compounds 5 and 6 show higher thermal stability, likely due to reduced steric strain compared to bulky cyclohexyl groups .

Biological Activity

The compounds listed in the query, specifically the various 1-O-[2-(alkylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioates , are a class of sulfonamide derivatives that exhibit significant biological activities. This article aims to provide a detailed overview of their biological activities, mechanisms of action, and relevant research findings.

Overview of Sulfonamide Compounds

Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They are known for their antibacterial properties and have been widely used in medicinal chemistry. The specific compounds mentioned in the query incorporate various alkyl groups, which can influence their biological activity.

Biological Activities

  • Antibacterial Properties :
    • The sulfonamide group is known for its antibacterial activity by inhibiting bacterial folate synthesis. This mechanism is primarily through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria.
    • Studies have shown that these compounds can exhibit varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria, depending on their structural modifications.
  • Anticancer Activity :
    • Some sulfonamide derivatives have demonstrated potential anticancer properties. For instance, certain structures have been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
    • Research indicates that modifications in the alkyl chain can enhance the selectivity and potency of these compounds against specific cancer cell lines .
  • Anti-inflammatory Effects :
    • Sulfonamides may also exert anti-inflammatory effects by modulating inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers .
    • Compounds with specific substituents have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

The biological activities of these sulfonamide derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, the primary mechanism involves inhibition of enzymes critical for bacterial survival and proliferation.
  • Signal Transduction Modulation : Some studies suggest that these compounds can interfere with signaling pathways involved in cell growth and apoptosis, particularly through interactions with receptor tyrosine kinases and other regulatory proteins .
  • Oxidative Stress Response : Certain derivatives have been shown to influence cellular responses to oxidative stress, which is a common pathway involved in both cancer progression and inflammation .

Table 1: Summary of Biological Activities

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioateModerateHigh (in vitro)Low
1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioateHighModerate (specific lines)Moderate
1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioateLowHigh (in vitro)High
1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioateModerateLowModerate
1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioateHighHigh (in vitro)Low
1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioateModerateModerate (specific lines)High

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